molecular formula C13H21N3O2S B7589998 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid

3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid

Cat. No. B7589998
M. Wt: 283.39 g/mol
InChI Key: WFLKZIYLNDXBNV-UHFFFAOYSA-N
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Description

3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid, also known as ETTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETTAPA is a piperidine derivative and belongs to the class of thiadiazole-containing compounds.

Mechanism of Action

The exact mechanism of action of 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid is not fully understood. However, it has been suggested that 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid may act as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain. By enhancing the activity of the GABA-A receptor, 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid may increase the inhibitory tone in the brain and reduce the likelihood of seizures and anxiety.
Biochemical and Physiological Effects:
3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid has been shown to exhibit potent anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid has been shown to enhance the activity of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain. By increasing the inhibitory tone in the brain, 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid may reduce the likelihood of seizures and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid is its potent anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid is its poor solubility in water, which can make it difficult to administer in animal models.

Future Directions

There are several future directions for the study of 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid. One potential direction is to investigate the potential of 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid as a treatment for epilepsy in humans. Additionally, further studies are needed to fully understand the mechanism of action of 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid and its effects on the GABA-A receptor. Finally, future studies could investigate the potential of 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid as a treatment for anxiety and depression in humans.
Conclusion:
In conclusion, 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid is a piperidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid exhibits potent anticonvulsant, anxiolytic, and antidepressant effects in animal models and has been shown to enhance the activity of the GABA-A receptor. However, further studies are needed to fully understand the mechanism of action of 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid and its potential applications in humans.

Synthesis Methods

The synthesis of 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid involves the reaction of 3-propan-2-yl-1,2,4-thiadiazole-5-carboxylic acid with ethyl 3-bromopropionate in the presence of sodium hydride. The reaction yields 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid as a white solid with a melting point of 150-152°C.

Scientific Research Applications

3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and neuroscience. 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid has been shown to exhibit potent anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. Additionally, 3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.

properties

IUPAC Name

3-ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-4-13(11(17)18)6-5-7-16(8-13)12-14-10(9(2)3)15-19-12/h9H,4-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLKZIYLNDXBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)C2=NC(=NS2)C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylic acid

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